molecular formula C22H31F3N2 B5219935 1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine

1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine

Cat. No.: B5219935
M. Wt: 380.5 g/mol
InChI Key: MNIYEJYDLLSSRA-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. The compound also features a trimethylcyclohexenyl group, adding to its structural complexity. It is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine involves several steps:

    Synthetic Routes: The synthesis typically starts with the preparation of the trifluoromethylphenyl precursor, followed by its reaction with piperazine.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.

    Industrial Production Methods: On an industrial scale, the production involves large-scale reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3N2/c1-17-6-5-10-21(2,3)20(17)9-11-26-12-14-27(15-13-26)19-8-4-7-18(16-19)22(23,24)25/h4,7-8,16H,5-6,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIYEJYDLLSSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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